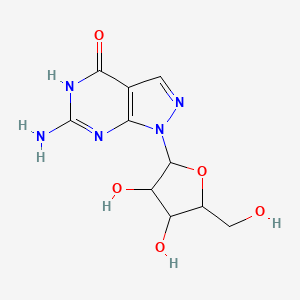

6-Aminoallopurinol riboside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

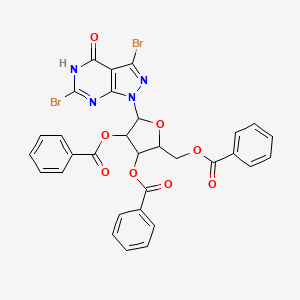

Le 6-Aminoallopurinol riboside est un analogue nucléosidique de l'allopurinol, caractérisé par la présence d'une fraction bêta-D-ribofuranosyle en position 1.

Méthodes De Préparation

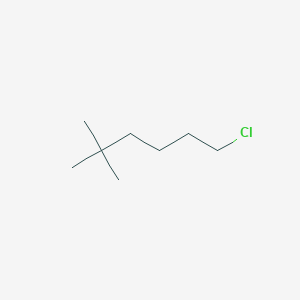

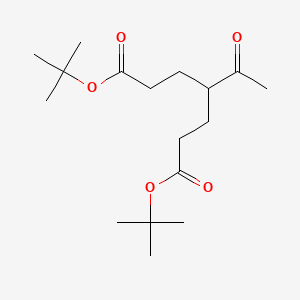

Voies de Synthèse et Conditions de Réaction : La synthèse du 6-Aminoallopurinol riboside implique généralement la ribosylation du 6-aminoallopurinol. Ce processus peut être réalisé par diverses réactions chimiques, y compris l'utilisation de dérivés du ribose et de catalyseurs appropriés dans des conditions contrôlées .

Méthodes de Production Industrielle : La production industrielle du this compound peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour assurer un rendement et une pureté élevés. Le processus comprend souvent des étapes telles que la purification et la cristallisation pour obtenir le produit final .

Analyse Des Réactions Chimiques

Types de Réactions : Le 6-Aminoallopurinol riboside subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction peut conduire à la formation de divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le composé.

Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels, modifiant ainsi les propriétés du composé

Réactifs et Conditions Communs : Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les nucléophiles. Les réactions sont généralement effectuées dans des conditions de température et de pH contrôlées pour assurer la spécificité et le rendement .

Principaux Produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que les réactions de substitution peuvent produire divers analogues substitués .

4. Applications de la Recherche Scientifique

Le this compound a un large éventail d'applications de recherche scientifique, notamment :

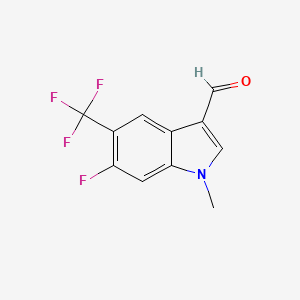

Chimie : Utilisé comme précurseur dans la synthèse d'autres analogues nucléosidiques.

Biologie : Étudié pour ses effets sur les processus cellulaires et les activités enzymatiques.

Médecine : Investigated for its potential therapeutic effects, particularly in the treatment of parasitic infections such as leishmaniasis

Industrie : Utilisé dans le développement de produits pharmaceutiques et d'autres produits chimiques

5. Mécanisme d'Action

Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires et des voies spécifiques. Il est connu pour inhiber l'activité de certaines enzymes, telles que la purine nucléoside phosphorylase, qui joue un rôle crucial dans le métabolisme des purines. Cette inhibition peut conduire à l'accumulation d'analogues nucléosidiques, affectant les processus cellulaires et conduisant potentiellement à des effets thérapeutiques .

Composés Similaires:

Allopurinol riboside : Un analogue nucléosidique de l'allopurinol avec des propriétés chimiques similaires.

6-Thiopurine riboside : Un autre analogue nucléosidique avec des activités biologiques distinctes

Unicité : Le this compound est unique en raison de son motif de ribosylation spécifique et de sa capacité à inhiber la purine nucléoside phosphorylase. Cela le rend particulièrement efficace dans certaines applications thérapeutiques, telles que le traitement des infections parasitaires .

Applications De Recherche Scientifique

6-Aminoallopurinol riboside has a wide range of scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of other nucleoside analogues.

Biology: Studied for its effects on cellular processes and enzyme activities.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of parasitic infections such as leishmaniasis

Industry: Utilized in the development of pharmaceuticals and other chemical products

Mécanisme D'action

The mechanism of action of 6-Aminoallopurinol riboside involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes, such as purine nucleoside phosphorylase, which plays a crucial role in purine metabolism. This inhibition can lead to the accumulation of nucleoside analogues, affecting cellular processes and potentially leading to therapeutic effects .

Comparaison Avec Des Composés Similaires

Allopurinol riboside: A nucleoside analogue of allopurinol with similar chemical properties.

6-Thiopurine riboside: Another nucleoside analogue with distinct biological activities

Uniqueness: 6-Aminoallopurinol riboside is unique due to its specific ribosylation pattern and its ability to inhibit purine nucleoside phosphorylase. This makes it particularly effective in certain therapeutic applications, such as the treatment of parasitic infections .

Propriétés

IUPAC Name |

6-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O5/c11-10-13-7-3(8(19)14-10)1-12-15(7)9-6(18)5(17)4(2-16)20-9/h1,4-6,9,16-18H,2H2,(H3,11,13,14,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJJUWOIBPREHRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)CO)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[8-(benzyloxy)-6-(ethylsulfanyl)-2-phenyl-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione](/img/structure/B12097030.png)

![propyl 4-ethyl-4-hydroxy-8-methoxy-3-oxo-1H-pyrano[3,4-c]pyridine-6-carboxylate](/img/structure/B12097038.png)

![6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12097042.png)

![(4AR,6R,7R,8S,8AR)-7,8-Bis(benzyloxy)-2-methyl-hexahydropyrano[3,2-D][1,3]dioxin-6-OL](/img/structure/B12097084.png)

![2-[[3-(4-Hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-4-methylpentanoic acid](/img/structure/B12097114.png)